![molecular formula C20H22N2O6S B5213026 N-1,3-benzodioxol-5-yl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5213026.png)
N-1,3-benzodioxol-5-yl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide
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Overview
Description
N-1,3-benzodioxol-5-yl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, commonly known as MDL-72222, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzodioxoles, which have been found to possess a wide range of biological activities.
Mechanism of Action
MDL-72222 acts as a selective agonist of the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and the regulation of neuronal activity in various brain regions. The precise mechanism of action of MDL-72222 is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
MDL-72222 has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of gene expression. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of MDL-72222 is its high selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor compared to other compounds. However, one limitation of MDL-72222 is its relatively low potency compared to other 5-HT1A receptor agonists, which may limit its efficacy in certain applications.
Future Directions
There are several potential future directions for research on MDL-72222, including:
1. Further investigation of its therapeutic potential for depression, anxiety disorders, and other psychiatric conditions.
2. Examination of its effects on other neurotransmitter systems and brain regions.
3. Development of more potent and selective analogs of MDL-72222 for improved efficacy and specificity.
4. Investigation of its potential applications in other fields, such as cancer research and neurodegenerative diseases.
Synthesis Methods
MDL-72222 can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with 2-methyl-4-(1-pyrrolidinylsulfonyl)phenol, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
MDL-72222 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. As a result, it has been investigated as a potential treatment for depression, anxiety disorders, and other psychiatric conditions.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-14-10-16(29(24,25)22-8-2-3-9-22)5-7-17(14)26-12-20(23)21-15-4-6-18-19(11-15)28-13-27-18/h4-7,10-11H,2-3,8-9,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYSQOPNLLQTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide |
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